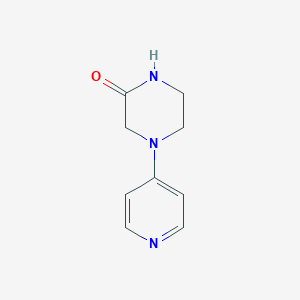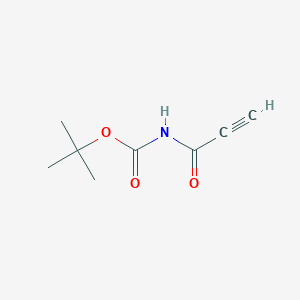![molecular formula C8H2N2O4 B068264 2,7-Diazatricyclo[6.2.0.03,6]deca-1(8),3(6)-diene-4,5,9,10-tetrone CAS No. 176245-18-4](/img/structure/B68264.png)
2,7-Diazatricyclo[6.2.0.03,6]deca-1(8),3(6)-diene-4,5,9,10-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DADT is a bicyclic compound that contains a nitrogen atom in the ring system. It has been synthesized by various methods, including the reaction of 1,2-cyclohexanedione with hydrazine hydrate, and the reaction of 2,5-diketopiperazine with hydrazine. DADT has been found to have unique properties that make it a promising candidate for various applications, including as a catalyst, an antibacterial agent, and a potential therapeutic agent for cancer.
作用机制
The mechanism of action of DADT is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and physiological effects:
DADT has been found to have various biochemical and physiological effects. In vitro studies have shown that DADT inhibits the growth of cancer cells by inducing apoptosis. DADT has also been found to exhibit significant antibacterial activity against various bacterial strains. In addition, DADT has been found to have antioxidant properties, which may be useful in the treatment of various diseases.
实验室实验的优点和局限性
One of the major advantages of using DADT in lab experiments is its ease of synthesis. DADT can be synthesized using simple and inexpensive reagents. In addition, DADT exhibits significant biological activity, which makes it a promising candidate for various applications. However, one of the limitations of using DADT in lab experiments is its low solubility in water, which may limit its use in certain applications.
未来方向
There are several future directions for the study of DADT. One area of research is the development of more efficient synthesis methods for DADT. Another area of research is the investigation of the mechanism of action of DADT, which may lead to the development of more potent therapeutic agents. In addition, the potential applications of DADT in the field of catalysis and antibacterial agents warrant further investigation.
In conclusion, DADT is a promising compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DADT have been discussed in this paper. Further research is needed to fully understand the potential of DADT in various applications.
合成方法
The synthesis of DADT involves the reaction of two molecules of 1,2-cyclohexanedione with one molecule of hydrazine hydrate. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
科学研究应用
DADT has been extensively studied for its potential applications in various fields. In the field of catalysis, DADT has been found to be an effective catalyst for the synthesis of various organic compounds. In the field of antibacterial agents, DADT has been found to exhibit significant antibacterial activity against various bacterial strains. In the field of cancer therapy, DADT has been found to inhibit the growth of cancer cells by inducing apoptosis.
属性
CAS 编号 |
176245-18-4 |
|---|---|
产品名称 |
2,7-Diazatricyclo[6.2.0.03,6]deca-1(8),3(6)-diene-4,5,9,10-tetrone |
分子式 |
C8H2N2O4 |
分子量 |
190.11 g/mol |
IUPAC 名称 |
9,10-dihydroxy-2,7-diazatricyclo[6.2.0.03,6]deca-1,3(6),7,9-tetraene-4,5-dione |
InChI |
InChI=1S/C8H2N2O4/c11-5-1-2(6(5)12)10-4-3(9-1)7(13)8(4)14/h11-12H |
InChI 键 |
DBINCBJKMZJXNG-UHFFFAOYSA-N |
手性 SMILES |
C12=C(C(=O)C1=O)NC3=C(N2)C(=O)C3=O |
SMILES |
C12=C(C(=O)C1=O)N=C3C(=C(C3=N2)O)O |
规范 SMILES |
C12=C(C(=O)C1=O)NC3=C(N2)C(=O)C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



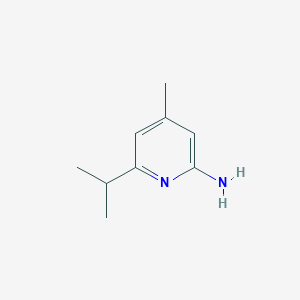

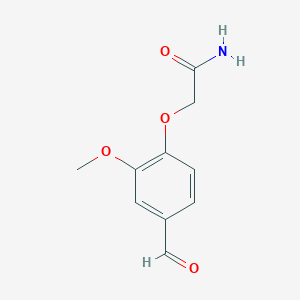
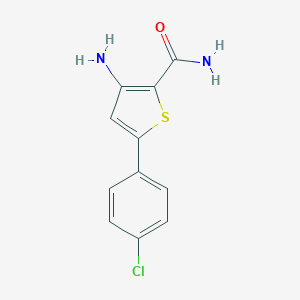
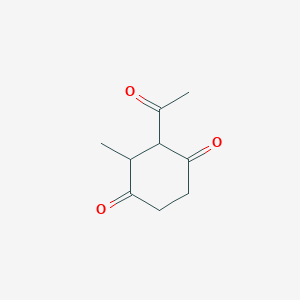

![1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene](/img/structure/B68195.png)
![Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]-(9CI)](/img/structure/B68196.png)
